

An In-depth Technical Guide to 6-APDB: Chemical Structure and Properties

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Cat. No.: B122515

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic psychoactive compound belonging to the phenethylamine and dihydrobenzofuran classes of chemicals.^[1] It is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), where the methylenedioxymethamphetamine ring has been replaced by a dihydrobenzofuran ring.^[1] First synthesized in 1993 by a team led by David E. Nichols at Purdue University, 6-APDB was developed as part of research into non-neurotoxic analogs of MDMA.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental protocols for 6-APDB.

Chemical and Physical Properties

6-APDB is characterized by the following identifiers and physical properties. While some data, such as boiling point and pKa, are not readily available in the literature, the information below has been compiled from various sources.

Property	Value	Source
IUPAC Name	1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine	[2]
Synonyms	6-(2-Aminopropyl)-2,3-dihydrobenzofuran, 4-Desoxy- MDA, EMA-3	[3]
CAS Number	152623-93-3	[2]
Molecular Formula	C ₁₁ H ₁₅ NO	[2]
Molecular Weight	177.24 g/mol	[2]
Melting Point (HCl salt)	243.4 °C	[4]
Solubility (HCl salt)	DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL	[5]
Appearance (HCl salt)	White crystalline solid	[4]

Spectroscopic Data

The structural elucidation of 6-APDB is confirmed through various spectroscopic techniques. The following are representations of typical spectra obtained for 6-APDB hydrochloride.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-APDB HCl in D₂O shows characteristic peaks corresponding to the protons in its structure. A representative spectrum is available in the SWGDRUG.org monograph on **6-(2-Aminopropyl)-2,3-dihydrobenzofuran**.[\[4\]](#)

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 6-APDB typically shows a molecular ion peak and characteristic fragmentation patterns. A representative mass spectrum can be found in the SWGDRUG.org monograph.[4]

3.4. Infrared (IR) Spectroscopy

The IR spectrum of 6-APDB HCl reveals absorptions corresponding to its functional groups. A representative IR spectrum is available in the SWGDRUG.org monograph.[4]

Synthesis

The synthesis of 6-APDB can be achieved through a multi-step process starting from 3-methoxyphenol. A schematic of the synthesis is presented below. A detailed, step-by-step protocol is not widely published, but the general route involves the formation of the dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain.[6]



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Synthetic route for 6-APDB.

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action increases the extracellular concentrations of these neurotransmitters, leading to its psychoactive effects.

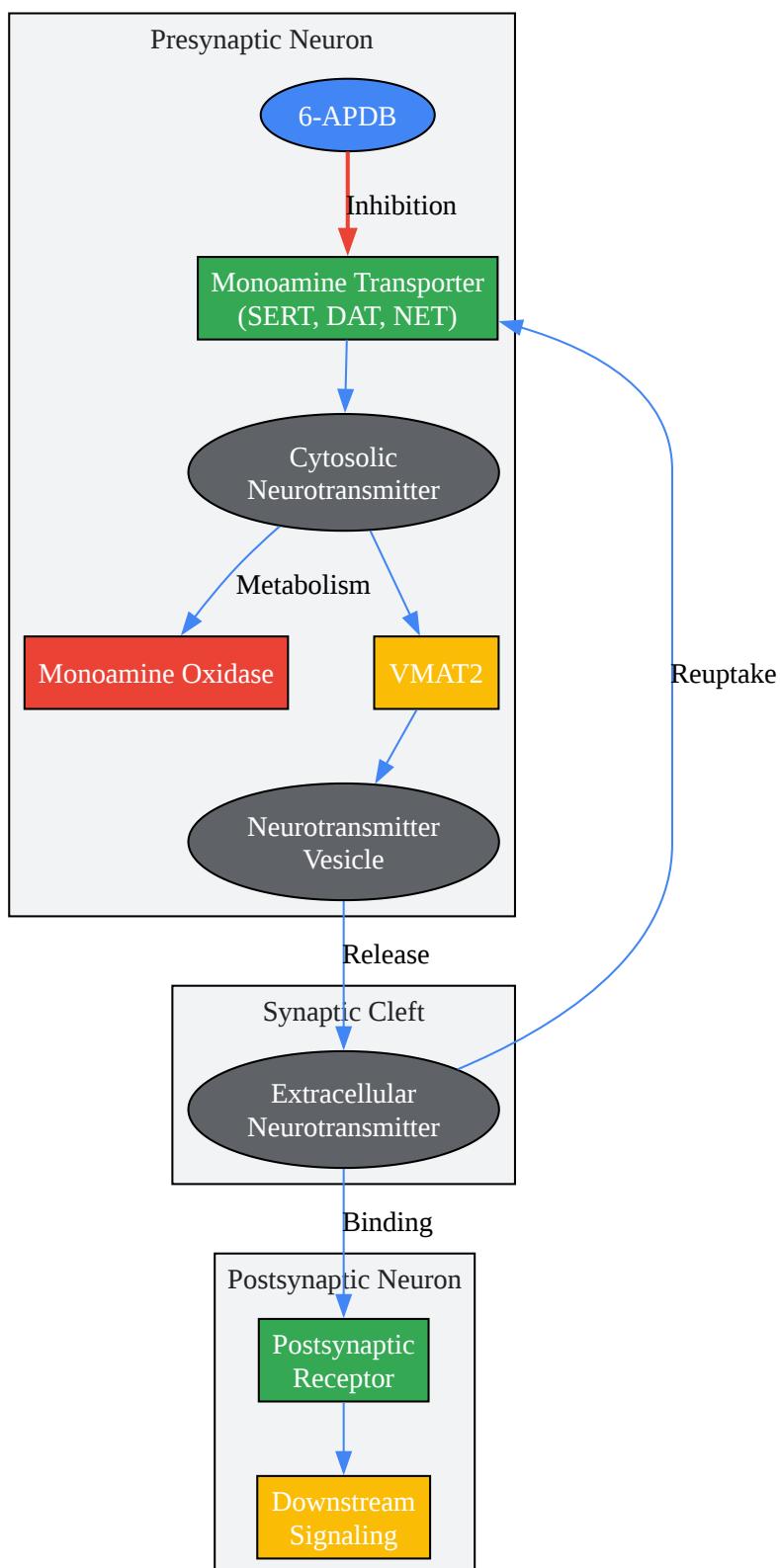
Target	IC ₅₀ (nM)
Serotonin Transporter (SERT)	322
Dopamine Transporter (DAT)	1997
Norepinephrine Transporter (NET)	980

Data from in vitro studies.

The IC_{50} values suggest that 6-APDB has a higher potency for the serotonin transporter compared to the dopamine and norepinephrine transporters. A comprehensive receptor binding profile with K_i values for a wider range of receptors is not currently well-documented in the scientific literature.

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by monoamine reuptake inhibitors like 6-APDB.



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Mechanism of action of 6-APDB.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of 6-APDB.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

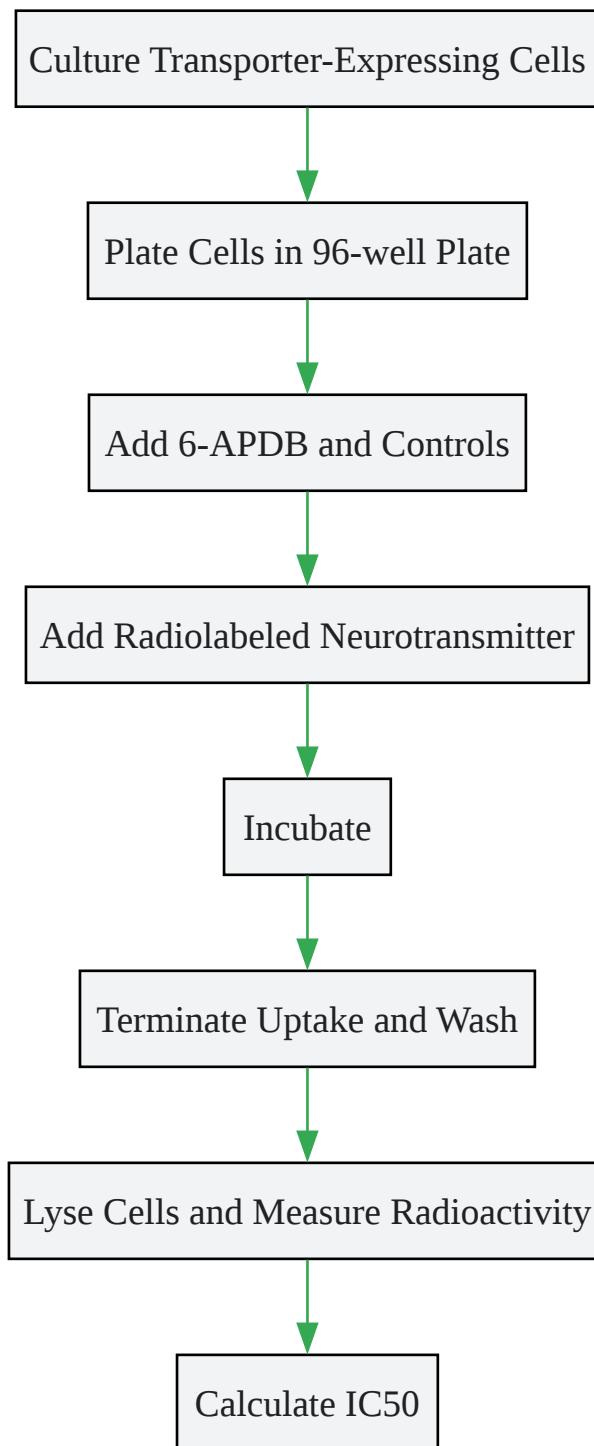
Materials:

- HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.
- Cell culture medium and reagents.
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.
- Test compound (6-APDB) dissolved in a suitable solvent (e.g., DMSO).
- Unlabeled inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
- 96-well microplates.
- Scintillation counter and scintillation fluid.

Procedure:

- Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach a suitable confluence.
- Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

- Compound Incubation: Add varying concentrations of 6-APDB (or control compounds) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
- Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
- Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of 6-APDB and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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In vitro uptake inhibition workflow.

In Vivo Drug Discrimination Study

This behavioral assay in animals is used to assess the subjective effects of a drug by training them to discriminate between the effects of a known drug and a vehicle.

Apparatus:

- Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

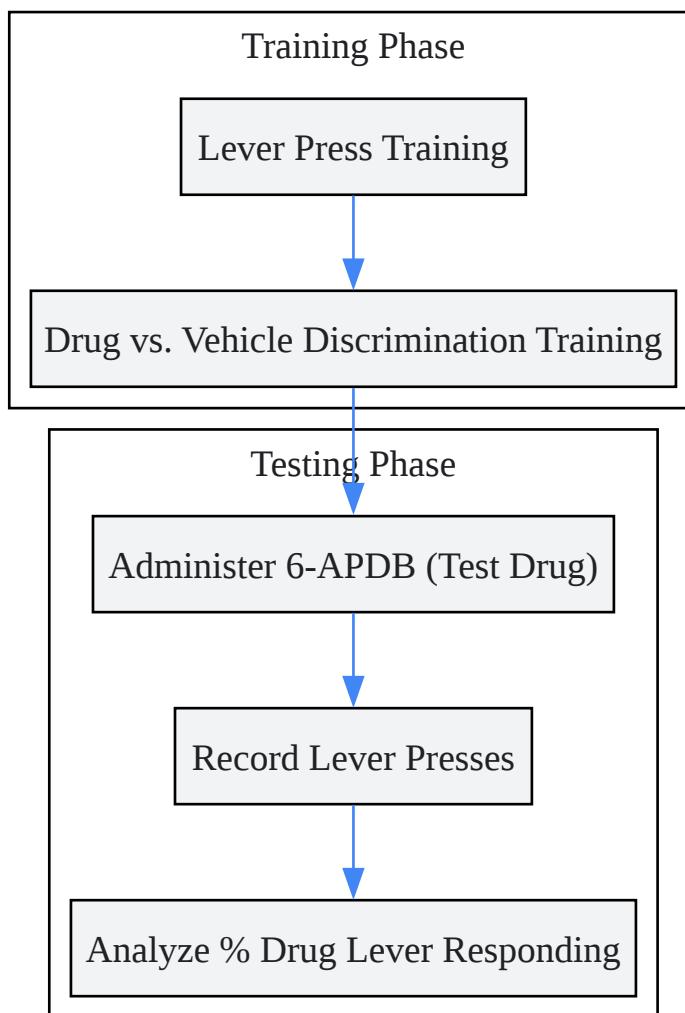
Animals:

- Male Sprague-Dawley rats are commonly used.

Procedure:

- Lever Press Training: Train the rats to press a lever to receive a food reward (e.g., sucrose pellet).
- Discrimination Training:
 - On drug training days, administer a known psychoactive drug (e.g., MDMA or cocaine) and reinforce responses on one specific lever (the "drug" lever).
 - On vehicle training days, administer a saline vehicle and reinforce responses on the other lever (the "vehicle" lever).
 - Alternate between drug and vehicle training days until the rats reliably press the correct lever based on the administered substance.
- Test Sessions:
 - Once the discrimination is learned, administer different doses of 6-APDB to the trained animals.
 - During the test session, responses on either lever are recorded but may or may not be reinforced.
 - The percentage of responses on the "drug" lever is measured for each dose of 6-APDB.

- Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of 6-APDB. Full substitution occurs if a dose of 6-APDB results in a high percentage of responding on the drug lever, indicating similar subjective effects to the training drug.



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Drug discrimination workflow.

Conclusion

6-APDB is a psychoactive compound with a primary mechanism of action as a monoamine reuptake inhibitor, showing a preference for the serotonin transporter. Its chemical structure and properties have been characterized, although some physical data remains to be fully

elucidated. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological profile of 6-APDB and similar compounds. Further research is warranted to establish a more comprehensive receptor binding profile and to fully understand its *in vivo* effects and potential for drug development.

Disclaimer: 6-APDB is a research chemical and is not approved for human consumption. This guide is intended for informational purposes for research and drug development professionals only.

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